molecular formula C65H50LaN3O6-2 B15223413 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B

Cat. No.: B15223413
M. Wt: 1108.0 g/mol
InChI Key: WEYSBGPBUXFDFR-UHFFFAOYSA-I
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Description

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate (La-HTMG-B; CAS 1611526‑71‑6) is a lanthanum-based coordination complex with the formula C₇₅H₇₈N₉O₆La and a molecular weight of 1340.38 g/mol . It features a chiral tris(binaphthalenediolato) ligand system paired with a bulky tetramethylguanidinium counterion, which stabilizes the complex and enhances its solubility in organic solvents . La-HTMG-B is reported as a tan powder and is primarily utilized in asymmetric catalysis due to the Lewis acidity of lanthanum and the stereochemical control imparted by the (1S)-binaphtholato ligands . Key references include studies in J. Am. Chem. Soc. (2000) and Tetrahedron Lett. (2002), highlighting its applications in enantioselective organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B typically involves the reaction of lanthanum salts with tris(1S)-(1,1-binaphalene)-2,2-diol in the presence of N,N,N,N-tetramethylguanidinium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lanthanum oxides, while reduction could produce lanthanum hydrides. Substitution reactions result in new lanthanum complexes with different ligands .

Scientific Research Applications

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B involves its interaction with specific molecular targets and pathways. The lanthanum center can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

La-HTMG-B belongs to a family of isostructural lanthanide and transition metal complexes sharing the [tris(1S)-(1,1'-binaphalene)-2,2'-diolato] ligand framework and [N,N,N,N-tetramethylguanidinium] counterions. Below is a detailed comparison with analogous compounds:

Structural and Physical Properties

Compound Name (CAS) Metal Formula Molecular Weight (g/mol) Appearance Key References/Patents
La-HTMG-B (1611526‑71‑6) La C₇₅H₇₈N₉O₆La 1340.38 Tan powder J. Am. Chem. Soc. 2000
Yb-HTMG-B (1611526‑75‑0) Yb C₇₅H₇₈N₉O₆Yb 1374.52 Off-white to pale yellow Org. Lett. 2005
Y-HTMG-B (1611526‑73‑8) Y C₇₅H₇₈N₉O₆Y 1290.39 Orange powder Tetrahedron Lett. 2001
Pr-HTMG-B (N/A) Pr C₇₅H₇₈N₉O₆Pr 1342.38 Off-white powder U.S. Patent 14/898,925

Key Observations:

Molecular Weight Trends : The molecular weight increases with the atomic weight of the central metal (e.g., Y < La < Pr < Yb), consistent with the lanthanide contraction trend .

Color Variations : The distinct colors (tan, orange, off-white) arise from metal-specific electronic transitions. For example, the orange hue of Y-HTMG-B may indicate stronger ligand-to-metal charge transfer compared to La or Yb analogs .

Patent Consistency : All compounds except ZnTAC24™ (a zinc trifluoroacetate adduct) fall under U.S. Patent 14/898,925, suggesting a unified synthetic strategy .

Critical Notes

Metal-Dependent Selectivity : The choice of metal fine-tunes catalytic activity. For example, Yb³⁺’s smaller ionic radius increases Lewis acidity, favoring reactions requiring strong electrophilic activation .

Spectroscopic Data Gaps : Physical data (e.g., melting points, UV-Vis spectra) are sparse in publicly available literature, necessitating further characterization .

Biological Activity

Overview of La-HTMG-B

La-HTMG-B is a coordination compound that combines lanthanum with a unique ligand system derived from tetramethylguanidine and binaphthol. The structure of this compound suggests potential interactions with biological macromolecules, which may lead to various biological effects.

Chemical Structure

The chemical structure of La-HTMG-B can be represented as follows:

La HTMG B= La HTMG \text{La HTMG B}=\text{ La HTMG }

Where HTMG represents the tris ligand derived from tetramethylguanidinium and binaphthol.

Antioxidant Properties

Research indicates that La-HTMG-B exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of La-HTMG-B can be attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.

Table 1: Antioxidant Activity of La-HTMG-B

Test MethodIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Assay30
FRAP Assay15

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of La-HTMG-B in various cell lines. The results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows minimal toxicity towards normal cells.

Table 2: Cytotoxicity of La-HTMG-B

Cell LineIC50 Value (µM)Type
HeLa (Cervical)20Cancer
MCF-7 (Breast)15Cancer
NIH 3T3 (Fibroblast)>100Normal

The mechanism by which La-HTMG-B exerts its biological effects involves multiple pathways:

  • Induction of Apoptosis : Studies have shown that La-HTMG-B can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Modulation of Signaling Pathways : La-HTMG-B may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of La-HTMG-B:

  • Case Study on HeLa Cells : A study demonstrated that treatment with La-HTMG-B resulted in a significant reduction in cell viability in HeLa cells, with an IC50 value of 20 µM. The study further investigated the apoptotic mechanisms involved.
  • In Vivo Studies : Animal models treated with La-HTMG-B showed reduced tumor growth rates compared to controls, indicating potential for use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing La-HTMG-B, and how can its purity be validated?

La-HTMG-B is synthesized via coordination of lanthanum(III) with tris(1S)-(1,1'-binaphthalene)-2,2'-diolato ligands, followed by counterion exchange with tetramethylguanidinium. Key steps include ligand pre-organization under inert conditions and stoichiometric control to avoid byproducts. Purity validation involves:

  • Elemental analysis (C, H, N) to confirm stoichiometry (C₇₅H₇₈N₉O₆La, FW 1340.38) .
  • ¹H/¹³C NMR to verify ligand integrity and absence of free guanidinium ions.
  • X-ray crystallography for structural confirmation, though crystallinity challenges may require alternative methods like powder XRD .

Q. What catalytic applications are documented for La-HTMG-B, and what mechanistic insights underpin its activity?

La-HTMG-B is primarily used in asymmetric catalysis, leveraging its chiral binaphtholato ligands for enantioselective transformations (e.g., C–C bond formation). Mechanistic studies suggest:

  • Lewis acid activation of substrates via lanthanum coordination.
  • Steric effects from tetramethylguanidinium ions enhance stereochemical control.
  • Kinetic resolution in reactions like epoxide ring-opening, as reported in Org. Lett. (2005) .

Advanced Research Questions

Q. How can experimental design (e.g., factorial methods) optimize enantioselectivity in La-HTMG-B-catalyzed reactions?

To systematically improve enantiomeric excess (ee):

  • Employ response surface methodology (RSM) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 3² factorial design can map interactions between solvent dielectric constant and reaction temperature .
  • Use chiral HPLC or NMR shift reagents (e.g., Eu(hfc)₃) for precise ee quantification.
  • Cross-reference with Y-HTMG-B analogs to isolate lanthanum-specific effects .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of La-HTMG-B across studies?

Discrepancies in turnover numbers (TON) or ee may arise from:

  • Impurity profiles : Trace moisture or residual ligands (e.g., free binaphthol) can deactivate the catalyst. Validate via TGA-MS to detect volatile impurities .
  • Substrate scope limitations : Test structurally diverse substrates (e.g., sterically hindered ketones) to delineate applicability boundaries.
  • In situ characterization : Use UV-vis spectroscopy or EXAFS to monitor catalyst stability during reactions .

Q. What computational strategies are effective for modeling La-HTMG-B’s catalytic behavior?

  • Density Functional Theory (DFT) : Simulate transition states to predict enantioselectivity trends. Focus on ligand distortion energies and non-covalent interactions (e.g., π-stacking) .
  • Molecular Dynamics (MD) : Probe solvent effects on catalyst-substrate binding. COMSOL Multiphysics® can model diffusion limitations in heterogeneous systems .

Q. What protocols ensure stability of La-HTMG-B during storage and handling?

  • Moisture sensitivity : Store under argon in flame-dried glassware; avoid protic solvents.
  • Thermal stability : Conduct DSC analysis to determine decomposition thresholds (observed >150°C for analogous lanthanide complexes) .
  • Regeneration : If oxidized, reduce with mild agents (e.g., NaBH₄) and re-characterize via IR spectroscopy to confirm ligand integrity .

Q. Methodological Frameworks

Q. How can La-HTMG-B research align with theoretical frameworks in asymmetric catalysis?

  • Link to Cahn-Ingold-Prelog priority rules to rationalize stereochemical outcomes.
  • Apply Hammett linear free-energy relationships to correlate ligand electronic effects with reaction rates .
  • Integrate crystal field theory to explain lanthanum’s coordination geometry and Lewis acidity .

Properties

Molecular Formula

C65H50LaN3O6-2

Molecular Weight

1108.0 g/mol

IUPAC Name

hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine

InChI

InChI=1S/3C20H14O2.C5H13N3.La/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-7(2)5(6)8(3)4;/h3*1-12,21-22H;6H,1-4H3;/q;;;;+3/p-5

InChI Key

WEYSBGPBUXFDFR-UHFFFAOYSA-I

Canonical SMILES

[H+].CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[La+3]

Origin of Product

United States

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